4-(3-Hydroxyphenyl)benzyl alcohol
Description
Contextualization within Aromatic Alcohol and Phenolic Compound Research
4-(3-Hydroxyphenyl)benzyl alcohol is structurally a member of both the phenol (B47542) and the aromatic alcohol classes of compounds. Phenols, characterized by a hydroxyl group attached directly to an aromatic ring, are a cornerstone of organic chemistry. fiveable.mewikipedia.org They are widespread in nature, forming the basis for countless natural products, including flavonoids, tannins, and lignin. mdpi.comnih.gov The acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring towards electrophilic substitution are defining features that drive their chemical utility. fiveable.mewikipedia.org Research into phenolic compounds is extensive, exploring their antioxidant properties, their roles in the flavor and aroma of foods and beverages, and their use as precursors in polymer and pharmaceutical synthesis. nih.govresearchgate.net
Simultaneously, the molecule is an aromatic alcohol, specifically a benzyl (B1604629) alcohol derivative. wikipedia.org Aromatic alcohols are characterized by a hydroxyl group on a side chain attached to an aromatic ring. wikipedia.orgvedantu.com They are pivotal intermediates in organic synthesis, valued for their reactivity in forming esters, ethers, and other derivatives. wikipedia.orgresearchgate.net The study of aromatic alcohols is crucial for developing synthetic methodologies and for understanding biochemical pathways where they often appear as metabolites. hmdb.canih.gov The dual identity of this compound, possessing both a reactive phenolic site and a modifiable benzylic alcohol, makes it an intriguing subject for synthetic and mechanistic studies.
Research Trajectories and Interdisciplinary Relevance of Substituted Benzyl Alcohols
The academic interest in molecules like this compound is amplified when viewed through the lens of substituted benzyl alcohols. The introduction of various functional groups onto the basic benzyl alcohol structure gives rise to a vast library of compounds with tailored properties. nih.gov This has led to diverse research trajectories and established their relevance across multiple scientific disciplines.
In medicinal chemistry, substituted benzyl alcohols are scaffolds for designing new therapeutic agents. For example, related compounds like 4-hydroxybenzyl alcohol have been investigated for neuroprotective effects. nih.gov The specific substitutions on the aromatic ring can dramatically influence a molecule's biological activity, allowing chemists to fine-tune interactions with biological targets.
Furthermore, substituted benzyl alcohols are key substrates in the development of novel catalytic reactions. researchgate.net Their reactions, such as oxidation to aldehydes or etherification, are standard transformations used to probe the efficiency and selectivity of new catalysts. researchgate.net The synthesis of complex molecules often relies on the selective transformation of substituted benzyl alcohols. organic-chemistry.org The presence of multiple reactive sites, as in this compound, presents both a challenge and an opportunity for developing highly selective catalytic systems. This interdisciplinary relevance, spanning from synthetic methodology to materials science and pharmacology, underscores the academic significance of exploring the chemistry of specifically substituted benzyl alcohols.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8,14-15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFSJLKUBAQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477464 | |
| Record name | 4-(3-Hydroxyphenyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606939-93-9 | |
| Record name | 4-(3-Hydroxyphenyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 4 3 Hydroxyphenyl Benzyl Alcohol
Established Synthetic Routes for Core Structure Elaboration
The construction of the 4-(3-Hydroxyphenyl)benzyl alcohol backbone typically relies on well-established organic synthesis reactions. These include the reduction of precursor compounds and multi-step approaches that build the biphenyl (B1667301) framework.
Reduction Strategies for Precursor Compounds
A common and straightforward method to obtain this compound is through the reduction of a suitable carbonyl precursor, such as 3'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde or a corresponding ketone. This transformation of a carbonyl group to a methylene (B1212753) group can be achieved using various reducing agents.
The Clemmensen reduction, which employs amalgamated zinc in the presence of hydrochloric acid, is a classic method for the reduction of aldehydes and ketones that are stable in acidic conditions youtube.com. The reaction involves refluxing the carbonyl compound with the zinc-mercury amalgam youtube.com. Another widely used method is the Wolff-Kishner reduction, which is performed under basic conditions and is suitable for compounds sensitive to acid.
Modern variations of these reductions offer milder conditions and improved selectivity. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is an effective method for the reduction of aldehydes and ketones to alcohols youtube.com. This method often proceeds with high yield and selectivity under controlled temperature and pressure . The reduction of aldehydes and ketones can also be achieved using N-heterocyclic carbene boranes, with acetic acid acting as a promoter nih.gov. This method allows for the selective reduction of aldehydes in the presence of ketones nih.gov.
Table 1: Comparison of Reduction Methods for Carbonyl Precursors
| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Clemmensen Reduction | Zn(Hg), HCl | Reflux | Effective for acid-stable compounds | Harsh acidic conditions |
| Wolff-Kishner Reduction | H₂NNH₂, base (e.g., KOH) | High temperature | Suitable for base-stable compounds | Harsh basic conditions, high temperature |
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature/elevated temperature and pressure | High yield, high selectivity, mild conditions | Requires specialized equipment for handling hydrogen gas |
Multi-step Organic Synthesis Approaches
Multi-step syntheses are essential for constructing the biphenyl core of this compound from simpler starting materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of these approaches, enabling the formation of the carbon-carbon bond between the two phenyl rings rsc.org. This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide, catalyzed by a palladium complex rsc.org.
A plausible synthetic route to this compound via a Suzuki-Miyaura coupling could involve the reaction of (3-hydroxyphenyl)boronic acid with a 4-halobenzyl alcohol derivative. To prevent unwanted side reactions, the hydroxyl groups of both starting materials would likely require protection prior to the coupling reaction. Following the successful formation of the biphenyl skeleton, a deprotection step would yield the final product. Alternatively, a 4-halobenzaldehyde could be used in the coupling reaction, followed by the reduction of the aldehyde group to the corresponding alcohol.
The synthesis of hydroxybenzyl alcohols can also be achieved through the reaction of phenols with a formaldehyde (B43269) source under basic conditions prepchem.comepo.orggoogle.com. This method, however, often produces a mixture of ortho and para isomers, necessitating purification steps to isolate the desired para-substituted product prepchem.com.
Advanced Synthetic Strategies and Catalytic Transformations
Recent advances in organic synthesis have introduced more sophisticated and efficient methods for the preparation of biphenyl derivatives like this compound. These strategies focus on improving selectivity, reducing waste, and employing milder reaction conditions.
Site-Selective Functionalization and Deoxygenation Techniques
The selective functionalization of C-H bonds is a powerful tool for the synthesis of complex molecules. For biphenyl scaffolds, directing groups can be employed to achieve site-selective functionalization at the meta position researchgate.netacs.org. This allows for the introduction of various functional groups with high regioselectivity acs.org. While not yet specifically reported for this compound, these methods offer a potential route for its synthesis or derivatization.
Deoxygenation of phenols is another important transformation in organic synthesis, allowing for the conversion of hydroxyl groups to hydrogen atoms organic-chemistry.org. This can be achieved through various methods, including the use of heterogeneous catalysts or multi-step procedures involving the conversion of the phenol (B47542) to a sulfamate (B1201201) followed by nickel-catalyzed hydrodeoxygenation organic-chemistry.org. The hydrogenolysis of phenols to arenes is a challenging but important reaction for the production of fine chemicals researchgate.net. Catalytic systems based on palladium or iron have been investigated for the deoxygenation of phenols acs.orgosti.govunh.edu. These techniques could be applied to selectively remove one of the hydroxyl groups from a dihydroxybiphenyl precursor if desired.
Photochemical and Electrochemical Synthesis Pathways
Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic routes. The electrochemical synthesis of biaryls can be achieved through the oxidative coupling of phenols or other aromatic precursors nih.govresearchgate.netacs.org. These methods can be performed without the need for transition metal catalysts, thus reducing waste and cost nih.gov. Electrochemical approaches have been developed for the synthesis of both symmetrical and non-symmetrical biphenols researchgate.net.
Photochemical methods, using light to initiate reactions, have also been employed for the synthesis of biphenyls researchgate.netnih.gov. These reactions can be highly selective and proceed under mild conditions researchgate.net. The use of photosensitizers can improve the efficiency of these reactions and allow for the use of less energetic light sources such as UV-A or even sunlight researchgate.net. Biphenyl derivatives have themselves been studied as photosensitizers in various photopolymerization processes nih.govresearchgate.net.
Table 2: Advanced Synthetic Strategies
| Strategy | Method | Key Features | Potential Application for this compound |
|---|---|---|---|
| Site-Selective Functionalization | Template-directed C-H activation | High regioselectivity for meta-functionalization | Direct introduction of functional groups onto the biphenyl core. |
| Deoxygenation | Catalytic hydrodeoxygenation of phenols | Removal of hydroxyl groups | Selective removal of one hydroxyl group to create derivatives. |
| Electrochemical Synthesis | Anodic coupling of phenols | Transition-metal-free, atom-economical | Green synthesis of the biphenyl core from phenolic precursors. |
| Photochemical Synthesis | Photosensitized aryl coupling | Metal-free, mild conditions, high control | Alternative green route for the formation of the biphenyl C-C bond. |
Chemoenzymatic and Biocatalytic Synthesis Routes
The use of enzymes as catalysts in organic synthesis, known as biocatalysis, offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. The synthesis of chiral benzylic alcohols can be achieved through the enantioselective hydroxylation of alkyl arenes using cytochrome P450 monooxygenases researchgate.net. These enzymes can perform direct C-H hydroxylation with high stereoselectivity researchgate.net.
Another biocatalytic approach is the reduction of aldehydes to alcohols. Aldehyde reductases are enzymes that can catalyze the reduction of a wide range of aldehydes to their corresponding primary alcohols nih.gov. The biological reduction of aldehydes and ketones is a common process in living organisms and can be harnessed for synthetic purposes libretexts.org. Whole-cell biocatalysis, using microorganisms that contain the desired enzymes, is a practical approach for the production of benzyl (B1604629) alcohol and its derivatives mdpi.com. These biocatalytic methods represent a promising green alternative for the synthesis of this compound, particularly for the production of specific enantiomers if chirality is a desired feature.
Synthesis and Characterization of Key Derivatives for Academic Exploration
The bifunctional nature of this compound, possessing both a phenolic and a benzylic hydroxyl group, makes it a versatile substrate for the synthesis of a diverse range of derivatives. These derivatives are of significant interest for academic research, allowing for the exploration of structure-activity relationships and the development of new materials. The reactivity of the two hydroxyl groups can be selectively targeted through careful choice of reagents and reaction conditions, enabling the synthesis of ethers, esters, oxidation products, and polymeric forms.
Ether and Ester Derivatives of this compound
The presence of two distinct hydroxyl groups on this compound—a phenolic hydroxyl on one ring and a primary benzylic alcohol on the other—allows for the selective or exhaustive formation of ether and ester derivatives. The synthesis of these derivatives often relies on well-established chemical transformations, with the potential for regioselectivity depending on the reaction conditions.
Ether Derivatives:
The synthesis of ether derivatives from alcohols and phenols is a fundamental transformation in organic chemistry. Standard methods like the Williamson ether synthesis are applicable. ias.ac.in This method involves the deprotonation of a hydroxyl group with a base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the higher acidity of the phenolic proton compared to the benzylic alcohol proton, selective etherification at the phenolic position is readily achievable using a stoichiometric amount of a suitable base like potassium carbonate or sodium hydroxide (B78521).
For the synthesis of benzylic ethers, including those from benzyl alcohol, alternative methods that operate under neutral conditions have been developed. One such method employs 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which can transfer a benzyl group to an alcohol upon mild heating. orgsyn.orgbeilstein-journals.org This approach avoids the need for strong bases or acids, making it compatible with sensitive functional groups. orgsyn.org For this compound, protecting the more reactive phenolic hydroxyl group would likely be necessary before proceeding with the etherification of the benzylic alcohol to ensure selectivity.
Another approach for forming benzyl ethers involves solvent-free conditions using potassium hydroxide pellets, which has been shown to be efficient for a variety of alcohols. ias.ac.in The synthesis of more complex diaryl ethers can be achieved by reacting a dihydroxybenzene, such as resorcinol, with a halogenated aromatic compound in the presence of a base like calcium hydroxide. google.com This suggests a potential route to bi-aryl ether derivatives of the target compound.
Table 1: Potential Ether Derivatives of this compound and General Synthetic Approaches
| Derivative Type | Potential Reagent(s) | Target Site | General Method |
| Phenolic Ether | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Phenolic -OH | Williamson Ether Synthesis |
| Benzylic Ether | Alkyl Halide, 2-benzyloxy-1-methylpyridinium triflate | Benzylic -OH | Williamson or BnOPT (phenolic protection may be needed) |
| Di-Ether | Excess Alkyl Halide | Both -OH groups | Williamson Ether Synthesis |
| Aryl Ether | Aryl Halide | Phenolic -OH | Nucleophilic Aromatic Substitution |
Ester Derivatives:
Esterification of this compound can also be directed towards either the benzylic or phenolic hydroxyl group. The benzylic alcohol is generally more nucleophilic and less sterically hindered, making it the primary site for esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions, such as Fischer-Speier esterification or using coupling agents like DCC (dicyclohexylcarbodiimide).
The synthesis of benzyl esters from various alcohols has been achieved through direct esterification catalyzed by tetrabutylammonium (B224687) iodide (TBAI) via C(sp³)–H bond functionalization, presenting a modern approach to this transformation. rsc.org Other methods include the use of 2-benzyloxypyridine for the mild conversion of carboxylic acids to benzyl esters. beilstein-journals.org These methods could be adapted for the esterification of the benzylic alcohol in this compound. The direct acylation of the phenolic hydroxyl group typically requires more forcing conditions or specific catalysts.
Table 2: Potential Ester Derivatives of this compound and General Synthetic Approaches
| Derivative Type | Potential Reagent(s) | Target Site | General Method |
| Benzylic Ester | Carboxylic Acid, Acid Chloride, Anhydride | Benzylic -OH | Fischer Esterification, Acylation |
| Phenolic Ester | Acid Chloride, Anhydride | Phenolic -OH | Acylation (often requires stronger conditions) |
| Di-Ester | Excess Acylating Agent | Both -OH groups | Exhaustive Acylation |
| Specialty Esters | e.g., Perfluorooctanoyl chloride nih.gov | Benzylic or Phenolic -OH | Derivatization for analysis |
Oxidation Products and Carbonyl Derivatives
The oxidation of this compound offers a direct route to valuable carbonyl compounds. The primary benzylic alcohol moiety is susceptible to oxidation to form an aldehyde, which can be further oxidized to a carboxylic acid. The phenolic group, on the other hand, is generally more resistant to oxidation under mild conditions but can be oxidized under more vigorous protocols.
The selective oxidation of benzyl alcohol to benzaldehyde (B42025) is a well-studied reaction. A variety of reagents and catalytic systems have been employed, including palladium-based catalysts and photochemical methods. mdpi.comnih.govresearchgate.net For instance, the aerobic oxidation of benzyl alcohol derivatives can be catalyzed by palladium oxide supported on ceria nanorods under solvent-free conditions. mdpi.com The OH-initiated oxidation of benzyl alcohol in the gas phase also yields benzaldehyde as a major product. copernicus.org These methods could be applied to this compound, likely yielding 4-(3-hydroxyphenyl)benzaldehyde (B1334175) as the initial product. To prevent over-oxidation to the carboxylic acid, the reaction conditions must be carefully controlled.
Further oxidation of the aldehyde to a carboxylic acid, 4-(3-hydroxyphenyl)benzoic acid, can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid. Conversely, the carbonyl group of the aldehyde or ketone derivatives can be reduced back to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org
Table 3: Potential Oxidation Products and Related Carbonyl Derivatives
| Derivative Name | Structure | Synthetic Precursor | General Reaction Type |
| 4-(3-Hydroxyphenyl)benzaldehyde | Aldehyde | This compound | Mild Oxidation |
| 4-(3-Hydroxyphenyl)benzoic Acid | Carboxylic Acid | 4-(3-Hydroxyphenyl)benzaldehyde | Strong Oxidation |
| 3-(4-(Hydroxymethyl)phenyl)cyclohexanone | Ketone | Hypothetical via Birch Reduction/Oxidation | Reduction/Oxidation |
Conjugates and Polymeric Forms
The bifunctional nature of this compound, with its two hydroxyl groups, makes it an attractive monomer for step-growth polymerization. It can potentially form polyesters, polyethers, polycarbonates, and other polymeric structures.
Polymeric Forms:
If both hydroxyl groups participate in the polymerization, cross-linked thermosetting polymers could be formed. However, by selectively reacting one type of hydroxyl group or by converting one of them to a different functional group, linear polymers can be synthesized. For example, after oxidizing the benzylic alcohol to a carboxylic acid, the resulting 4-(3-hydroxyphenyl)benzoic acid becomes an AB-type monomer, where A is the phenolic hydroxyl group and B is the carboxylic acid group. This monomer could undergo self-polycondensation to form aromatic polyesters (polyarylates). The synthesis of thermotropic copolyesters from similar hydroxybenzoic acids is well-documented and often proceeds via the acetylation of the phenolic hydroxyl followed by melt polycondensation. acs.org
Alternatively, this compound could act as an AA-type monomer (diol) and be co-polymerized with a dicarboxylic acid or its derivative (a BB-type monomer) to produce polyesters. Similarly, co-polymerization with a dihalide could yield polyethers.
Conjugates:
Beyond polymerization, this compound can be conjugated to other molecules to modify their properties. For instance, the hydroxyl groups can be used as handles to attach the molecule to biomolecules, surfaces, or other polymer backbones. The synthesis of such conjugates would follow standard bioconjugation or surface modification chemistries, often involving the formation of stable ether or ester linkages.
Reactivity and Mechanistic Investigations of 4 3 Hydroxyphenyl Benzyl Alcohol
Oxidative Reactions and Pathways
The benzylic alcohol moiety in 4-(3-hydroxyphenyl)benzyl alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The presence of the phenolic hydroxyl group can also influence the course and selectivity of these oxidation reactions.
Investigation of Catalytic Oxidation Mechanisms
The selective oxidation of benzyl (B1604629) alcohols to aldehydes is a crucial transformation in organic synthesis. Various catalytic systems have been developed for this purpose, often employing transition metals. While specific studies on this compound are not extensively documented, the mechanisms established for analogous benzyl alcohols provide a strong predictive framework.
Palladium-based catalysts, for instance, have shown exceptional activity in the solvent-free oxidation of benzyl alcohol. mdpi.com Supported palladium nanoparticles, such as those on graphitic carbon nitride (g-C3N4), facilitate the reaction, with the surface properties of the support material playing a critical role in catalytic efficiency. mdpi.com The mechanism is believed to involve the adsorption of the alcohol onto the catalyst surface, followed by oxidative dehydrogenation. For this compound, both the benzylic alcohol and the phenolic hydroxyl group could potentially interact with the catalyst surface.
Platinum catalysts supported on metal oxides like ZnO have also been demonstrated to be effective for the selective oxidation of benzyl alcohol in aqueous, base-free conditions at room temperature. cjcatal.com Density functional theory (DFT) calculations suggest that the support facilitates the adsorption of the benzyl alcohol, which then reacts with activated oxygen species on the platinum catalyst to yield the aldehyde. cjcatal.com The presence of the 3-hydroxyl group in the target molecule could enhance its adsorption onto the support, potentially influencing the reaction rate.
Furthermore, photocatalytic oxidation presents another avenue. Flavin-zinc(II)-cyclen complexes have been shown to effectively oxidize 4-methoxybenzyl alcohol to the corresponding aldehyde upon irradiation. nih.gov The mechanism involves a photoinduced electron transfer from the coordinated benzyl alcohol to the flavin chromophore. nih.gov A similar mechanism can be envisioned for this compound, where the phenolic group might also participate in the electron transfer process.
Table 1: Catalytic Systems for the Oxidation of Benzyl Alcohol Derivatives
| Catalyst System | Substrate | Product | Key Mechanistic Features |
| Pd/g-C3N4 | Benzyl alcohol | Benzaldehyde (B42025) | Solvent-free, support influences surface Pd2+ concentration and activity. mdpi.com |
| Pt/ZnO | Benzyl alcohol | Benzaldehyde | Base-free aqueous conditions, support facilitates substrate adsorption. cjcatal.com |
| Flavin-zinc(II)-cyclen | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Photoinduced electron transfer from coordinated alcohol to flavin. nih.gov |
| Dinuclear Manganese(IV) Complex | Benzyl alcohols | Benzaldehydes | Selective oxidation. rug.nl |
Radical-Mediated Reaction Kinetics and Mechanisms
Radical reactions offer an alternative pathway for the transformation of this compound. The benzylic C-H bond is particularly susceptible to hydrogen atom abstraction by radical species.
Studies on the kinetics of hydrogen abstraction from benzyl alcohol by aminoxyl radicals, such as benzotriazole-N-oxyl (BTNO), have provided valuable insights. nih.gov The rate of this reaction is influenced by the bond dissociation energy (BDE) of the C-H bond being broken. For benzyl alcohol, the benzylic C-H BDE has been estimated to be approximately 79 kcal/mol. nih.gov The presence of the 3-hydroxyphenyl group is expected to have a minor electronic effect on this BDE.
The reaction mechanism typically involves the generation of a benzylic radical, which can then undergo further reactions. For example, in the presence of an oxidizing agent, this radical can be converted to a carbocation, leading to substitution or elimination products. Alternatively, it can react with molecular oxygen to form peroxy radicals, which can then lead to the formation of aldehydes or carboxylic acids. Control experiments in photo-oxidation reactions of benzyl alcohols using radical scavengers have confirmed the involvement of free radicals in the oxidation process. nih.gov
Nucleophilic and Electrophilic Reactivity Assessments
The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic properties of its aromatic rings and the nature of its functional groups.
The hydroxyl group of the benzylic alcohol can be protonated under acidic conditions, converting it into a good leaving group (H₂O). libretexts.org This facilitates nucleophilic substitution reactions at the benzylic carbon. The resulting benzylic carbocation would be stabilized by the phenyl ring through resonance. The 3-hydroxyphenyl substituent, being an electron-donating group, would further stabilize this carbocation, suggesting that SN1-type reactions should be favorable for this compound. libretexts.org
The phenolic hydroxyl group imparts nucleophilic character to the aromatic ring it is attached to, particularly at the positions ortho and para to the hydroxyl group. However, the molecule as a whole can also act as a nucleophile through the oxygen atoms of its hydroxyl groups.
Conversely, the aromatic rings can act as electrophiles in nucleophilic aromatic substitution (SNAr) reactions if they are substituted with strong electron-withdrawing groups. However, in the case of this compound, both the benzyl alcohol and the hydroxyphenyl groups are generally considered electron-donating or weakly withdrawing, making the aromatic rings less susceptible to nucleophilic attack unless activated by other means.
Aromatic Substitution and Ring Functionalization Studies
The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the directing effects of their respective substituents.
The hydroxyphenyl ring is strongly activated towards electrophilic attack by the electron-donating hydroxyl group. This group directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation are expected to occur preferentially on this ring.
The phenyl ring bearing the benzyl alcohol group is weakly activated. The hydroxymethyl group (-CH₂OH) is considered a weak ortho, para-director. Therefore, electrophilic substitution on this ring will be less facile compared to the hydroxyphenyl ring. The regioselectivity will be a mixture of ortho and para products.
Rearrangement Processes and Reaction Dynamics
The dienone-phenol rearrangement is a relevant process for substituted phenols. wikipedia.org While this compound itself is a phenol (B47542), its derivatives or reaction intermediates that form a cyclohexadienone structure could potentially undergo this type of acid-catalyzed rearrangement to yield a stable 3,4-disubstituted phenol. wikipedia.org
The benzilic acid rearrangement, which involves the 1,2-rearrangement of 1,2-diketones to α-hydroxy carboxylic acids in the presence of a base, is not directly applicable to this compound itself. wikipedia.org However, if the molecule were to be oxidized to a 1,2-dicarbonyl species, this rearrangement could become a relevant subsequent reaction pathway.
C-H Activation and Carbon-Carbon Bond Formation
The activation of C-H bonds is a powerful tool in organic synthesis for the direct functionalization of molecules. For this compound, the benzylic C-H bonds are the most likely candidates for activation.
Palladium-catalyzed C-H activation has been successfully applied to functionalize benzylic positions. researchgate.net These methods often involve the use of a directing group to achieve regioselectivity. In the case of this compound, the hydroxyl groups could potentially act as directing groups in certain catalytic systems. Recent advancements have even enabled the C-H activation of free alcohols using specialized ligands that promote the interaction between the alcohol and the metal catalyst. scripps.edunih.gov
Carbon-carbon bond formation at the benzylic position can be achieved through various methods. For instance, the in-situ activation of benzyl alcohols with reagents like XtalFluor-E can generate a benzylic carbocation that can then undergo Friedel-Crafts type reactions with arenes to form new C-C bonds. rsc.org Additionally, radical-mediated processes can also lead to C-C bond formation. organic-chemistry.org
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are paramount in determining the intricate three-dimensional arrangement of atoms within a molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For a related isomer, 4-Hydroxybenzyl alcohol, ¹H and ¹³C NMR provide detailed structural information. chemicalbook.com
¹H NMR Spectral Data for 4-Hydroxybenzyl alcohol:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25 | d | 2H | Ar-H |
| 6.80 | d | 2H | Ar-H |
| 4.55 | s | 2H | -CH₂- |
| 9.45 (variable) | s | 1H | Ar-OH |
| 5.15 (variable) | t | 1H | -CH₂-OH |
This data is representative for 4-Hydroxybenzyl alcohol and is sourced from typical spectral databases.
¹³C NMR Spectral Data for 4-Hydroxybenzyl alcohol:
| Chemical Shift (ppm) | Assignment |
| 156.4 | C-OH (aromatic) |
| 132.3 | C (quaternary) |
| 128.7 | CH (aromatic) |
| 115.3 | CH (aromatic) |
| 64.8 | -CH₂OH |
This data is representative for 4-Hydroxybenzyl alcohol and is sourced from typical spectral databases.
For 4-(3-Hydroxyphenyl)benzyl alcohol, the NMR spectra would be more complex due to the lower symmetry of the molecule. The ¹H NMR would be expected to show a more intricate splitting pattern for the aromatic protons, and the ¹³C NMR would exhibit a greater number of distinct signals for the aromatic carbons.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. In the case of 4-Hydroxybenzyl alcohol, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical approach. nih.govmassbank.eu
The electron ionization (EI) mass spectrum of 4-Hydroxybenzyl alcohol typically shows a molecular ion peak [M]⁺ at m/z 124, corresponding to its molecular weight. nih.gov Key fragmentation patterns include the loss of a hydrogen atom to give a peak at m/z 123, and the loss of a hydroxyl radical to give a peak at m/z 107. Another significant fragmentation pathway involves the loss of the hydroxymethyl group (-CH₂OH), resulting in a peak at m/z 93.
Key GC-MS Fragmentation Data for 4-Hydroxybenzyl alcohol:
| m/z | Relative Intensity | Proposed Fragment |
| 124 | High | [M]⁺ |
| 123 | Moderate | [M-H]⁺ |
| 107 | Moderate | [M-OH]⁺ |
| 95 | High | [M-CHO]⁺ |
| 77 | High | [C₆H₅]⁺ |
Data is compiled from representative spectra available in public databases. nih.gov
For this compound, with a molecular weight of 200.23 g/mol , the molecular ion peak in an EI-MS would be expected at m/z 200. The fragmentation pattern would likely involve cleavages at the benzylic position and within the biphenyl (B1667301) linkage, providing valuable structural clues.
Vibrational and electronic spectroscopies provide information about the functional groups present in a molecule and its electronic structure.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. The IR spectrum of a phenolic alcohol like 4-Hydroxybenzyl alcohol would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups (both phenolic and alcoholic), made broad due to hydrogen bonding. pressbooks.pub Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while sp³ C-H stretching is observed around 2850-2960 cm⁻¹. libretexts.org The C-O stretching vibrations for the alcohol and phenol (B47542) would be found in the 1000-1260 cm⁻¹ region. pressbooks.pub
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For 4-Hydroxybenzyl alcohol, a notable feature in the Raman spectrum would be the strong bands associated with the aromatic ring vibrations. nih.gov
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Benzyl (B1604629) alcohol itself exhibits absorption peaks around 259 nm. aatbio.com For this compound, the extended conjugation of the biphenyl system would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to a single benzene (B151609) ring.
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths and angles. While no specific XRD data for this compound is readily available, this technique would be crucial for unambiguously confirming its molecular structure and understanding its packing in the crystal lattice. For the related 4-Hydroxybenzyl alcohol, crystal structure data is available, revealing its solid-state conformation and intermolecular hydrogen bonding network. nih.gov
Chromatographic Separations and Purity Assessment in Research
Chromatographic techniques are essential for separating compounds from a mixture and for assessing the purity of a synthesized or isolated substance.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like phenolic alcohols. A typical HPLC method for the analysis of such compounds would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comresearchgate.netresearchgate.net
Illustrative HPLC Method Parameters for Analysis of Phenolic Alcohols:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) for spectral confirmation |
| Injection Volume | 10 µL |
Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification to ensure the reliability of the analytical results. researchgate.net For this compound, a similar HPLC method would be developed and validated to determine its purity and to quantify it in various matrices.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, compounds with low volatility and polar functional groups, such as the hydroxyl groups in this compound, present a challenge for direct GC analysis. To overcome this, derivatization is employed to convert the analyte into a more volatile and thermally stable derivative. This process involves chemically modifying the functional groups to reduce their polarity. For hydroxyl groups, common derivatization techniques include silylation or esterification.
Once derivatized, the volatile form of this compound can be effectively analyzed using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The choice of GC column is critical for achieving good separation. A non-polar or medium-polarity capillary column, such as one with a dimethylpolysiloxane stationary phase, is often suitable. globalresearchonline.net The temperature program, injector temperature, and detector temperature are optimized to ensure efficient separation and detection. researchgate.net
For instance, a typical GC-MS analysis of a derivatized benzyl alcohol analogue might involve an oven temperature program starting at a lower temperature and ramping up to a higher temperature to elute the compounds of interest. researchgate.net The mass spectrometer would then provide a mass spectrum of the derivative, which can be used to confirm its identity through fragmentation patterns.
Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Benzyl Alcohol Analog
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 260°C |
| Oven Program | Start at 60°C, ramp to 270°C |
| Detector | Mass Spectrometer (MS) |
| Carrier Gas | Helium |
This table presents a hypothetical set of parameters based on typical GC-MS methods for related compounds. Actual parameters for the derivatized form of this compound would require experimental optimization.
Other Advanced Characterization Techniques (e.g., Thermal Analysis, Surface Characterization)
Beyond chromatographic methods, a suite of other advanced techniques can be used to characterize this compound, providing data on its thermal properties and surface interactions.
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide critical information about its thermal stability, decomposition profile, and phase transitions.
Studies on related hydroxybenzyl alcohols under hydrothermal conditions have shown that the position of the hydroxyl groups can significantly impact thermal stability. researchgate.net For example, m-hydroxybenzyl alcohol has been shown to be relatively stable under such conditions. researchgate.net A shock wave study on the thermal decomposition of benzyl alcohol determined its high-pressure rate constant for dissociation, providing insights into its bond energies. osti.gov Such analyses for this compound would be invaluable in understanding its thermal behavior.
Table 2: Potential Thermal Analysis Data for this compound
| Technique | Information Obtained | Potential Findings |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Onset of decomposition, thermal stability range, presence of residual solvents or water. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. | Melting point, glass transition temperature, heat of fusion, and characterization of polymorphic forms. |
Surface Characterization
Surface characterization techniques are employed to understand how a molecule interacts with surfaces, which is crucial for applications in catalysis and materials science. Techniques like Temperature-Programmed Desorption (TPD) and High-Resolution Electron Energy Loss Spectroscopy (HREELS) have been used to study the surface chemistry of benzyl alcohol on metal surfaces like palladium (Pd(111)). nih.gov
These studies have revealed that the oxidation of benzyl alcohol proceeds through a benzyl alkoxide intermediate. nih.gov The interaction of the aromatic ring with the surface also plays a significant role in the reaction pathway. nih.gov Similar studies on this compound could elucidate how the additional hydroxyl group influences its adsorption, orientation, and reactivity on various surfaces. Further surface analysis can be conducted using techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, which have been used to characterize surfaces before and after the application of benzyl alcohol-containing formulations. mdpi.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at the electronic level. Such studies provide invaluable information on molecular structure, stability, and reactivity.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
An analysis of the electronic structure of 4-(3-Hydroxyphenyl)benzyl alcohol would involve mapping its electron density distribution and defining its molecular orbitals. A key aspect of this is the Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Currently, there are no published studies that report the HOMO, LUMO, or the HOMO-LUMO gap energies for this compound. Such data, typically presented in a table format, is essential for predicting how the molecule would interact with other chemical species.
Hypothetical Data Table for FMO Analysis (Data Not Available):
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | N/A |
| LUMO Energy | N/A |
Energetics and Transition State Mapping of Reactions
Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This includes the calculation of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By identifying the transition state structures and their associated activation energies, researchers can elucidate reaction mechanisms and predict reaction rates.
To date, no specific reaction pathways involving this compound have been computationally modeled. Therefore, data on activation energies and reaction thermodynamics for this compound are absent from the scientific literature.
Hypothetical Data Table for Reaction Energetics (Data Not Available):
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Reagent | N/A |
| Transition State 1 | [TS1] | N/A |
| Intermediate | [Intermediate] | N/A |
| Transition State 2 | [TS2] | N/A |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. For this compound, MD simulations could reveal its conformational flexibility, its interactions with solvent molecules, and its behavior in different environments (e.g., in biological systems). These simulations are crucial for understanding how the molecule behaves in a dynamic, real-world context. A search of the existing literature yielded no studies that have performed molecular dynamics simulations on this specific compound.
Prediction of Reactivity, Selectivity, and Reaction Pathways
By combining the insights from quantum chemical calculations and MD simulations, it is possible to predict the reactivity and selectivity of this compound. For instance, the calculated electrostatic potential map can indicate the most likely sites for electrophilic or nucleophilic attack. FMO theory can also be used to predict the outcomes of pericyclic reactions. Without the foundational computational data, any predictions regarding the reactivity, selectivity, and preferred reaction pathways of this compound would be purely speculative.
Structure-Property Relationship Modeling at the Molecular Level
Understanding the relationship between the molecular structure of this compound and its macroscopic properties is a key goal of computational chemistry. By systematically modifying the structure in-silico (e.g., by changing substituent groups) and calculating the resulting changes in properties (e.g., electronic, optical, or biological activity), a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) can be established. Such models are invaluable for designing new molecules with desired characteristics. However, no such modeling studies have been reported for this compound.
Applications in Advanced Research Contexts
Role as a Synthetic Intermediate for Novel Chemical Entities
The dual reactivity of 4-(3-Hydroxyphenyl)benzyl alcohol is pivotal in its role as a synthetic intermediate. The phenolic hydroxyl group and the benzylic alcohol can be selectively reacted under different conditions, enabling the construction of intricate molecular architectures. For instance, the hydroxyl groups can undergo etherification or esterification, while the benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. ontosight.airesearchgate.netnih.govkyoto-u.ac.jp
This controlled reactivity allows for the synthesis of a wide array of novel chemical entities. Researchers have utilized this compound in multi-step syntheses to create complex derivatives with potential applications in medicinal chemistry and materials science. ontosight.airsc.org The ability to introduce different functionalities at two distinct points in the molecule is a key advantage in the design of new compounds with specific biological or physical properties.
A notable example is the synthesis of various heterocyclic compounds, where the benzyl (B1604629) alcohol moiety can be oxidized in situ to an aldehyde, which then participates in condensation reactions to form the heterocyclic ring. nih.gov This one-pot synthesis approach, starting from a stable and readily available alcohol, is an efficient strategy for generating molecular diversity.
Potential in Materials Science Research
The unique structure of this compound also lends itself to applications in materials science, particularly in the development of new polymers and functional materials.
The presence of two hydroxyl groups allows this compound to act as a monomer or a chain extender in polymerization reactions. It can be incorporated into polyesters, polyethers, and polycarbonates, influencing the properties of the resulting polymers. The biphenyl (B1667301) core structure can impart rigidity and thermal stability to the polymer backbone.
Furthermore, the free hydroxyl groups can be used as sites for post-polymerization modification, allowing for the grafting of other molecules to the polymer chain. This approach can be used to tailor the surface properties of materials, introduce specific functionalities, or create cross-linked networks. Research in this area is ongoing, exploring the potential of this monomer to create polymers with novel thermal, mechanical, and optical properties. acs.org
Beyond traditional polymers, this compound is a precursor for the development of advanced functional materials. Its derivatives are being investigated for applications such as:
Liquid Crystals: The rigid biphenyl structure is a common feature in liquid crystalline molecules. By modifying the hydroxyl groups with appropriate mesogenic units, it is possible to synthesize new liquid crystalline materials with specific phase behaviors and electro-optical properties.
Stabilizers for Polymeric Materials: Phenolic compounds are well-known for their antioxidant properties. Derivatives of this compound, particularly those with sterically hindered phenolic groups, have been investigated as effective stabilizers for polymers, protecting them from degradation caused by heat, light, and oxidation. google.com
The versatility of this compound as a starting material continues to drive research into new functional materials with a wide range of potential applications.
Utilization in Catalysis and Ligand Design
The structural features of this compound make it an attractive scaffold for the design of new ligands for catalysis. The hydroxyl groups can act as coordination sites for metal ions, while the biphenyl backbone provides a rigid framework that can influence the steric and electronic environment of the metal center.
By chemically modifying the hydroxyl groups and introducing other donor atoms, a variety of bidentate and tridentate ligands can be synthesized. These ligands can then be complexed with transition metals to create catalysts for a range of organic transformations. For example, the development of chiral ligands derived from this scaffold could lead to new asymmetric catalysts for the enantioselective synthesis of pharmaceuticals and other fine chemicals. While this is a promising area, further research is needed to fully explore the potential of this compound-based ligands in catalysis. nih.gov
Future Research Directions and Unaddressed Academic Questions
Development of More Efficient and Sustainable Synthetic Methodologies
Currently, there are no established, optimized synthetic routes specifically for 4-(3-Hydroxyphenyl)benzyl alcohol reported in peer-reviewed literature. The synthesis of related biphenyl (B1667301) compounds often involves multi-step processes that may suffer from low yields, harsh reaction conditions, or the use of environmentally hazardous reagents. A primary area for future research is the development of efficient and sustainable methods for its production.
Future investigations should focus on:
Cross-Coupling Strategies: Exploring modern cross-coupling reactions, such as Suzuki or Negishi couplings, to form the biphenyl core. These methods often offer high yields and functional group tolerance.
Green Chemistry Approaches: Utilizing greener solvents, catalyst systems with low environmental impact, and processes that minimize waste generation.
One-Pot Syntheses: Designing a streamlined, one-pot reaction sequence to improve efficiency and reduce purification steps.
The development of a robust and scalable synthetic pathway is a critical first step to enable further, more detailed studies of this compound.
Deeper Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and maximizing yields. The formation of the biphenyl linkage and the introduction of the benzyl (B1604629) alcohol moiety likely involve several intermediates whose stability and reactivity are currently unknown.
Key research questions to be addressed include:
What are the key intermediates in the most promising synthetic routes?
What are the kinetics and thermodynamics of each reaction step?
How do different catalysts and reaction conditions influence the reaction pathway and the formation of byproducts?
Answering these questions will require a combination of experimental techniques, such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR), and computational modeling.
Comprehensive In Vitro Biological Profiling and Identification of Novel Cellular Targets
The biological activities of this compound are entirely unexplored. Its phenolic and benzylic alcohol moieties are present in many biologically active natural products and synthetic compounds, suggesting a potential for pharmacological effects. For instance, various benzyl alcohol derivatives have been investigated for their antibacterial activities. semanticscholar.orgresearchgate.net Additionally, other related phenolic compounds have shown promise in delaying the progression of neurodegenerative diseases in preclinical models. nih.gov
A comprehensive in vitro screening program is necessary to uncover any potential therapeutic applications. This should include:
Antimicrobial Assays: Testing against a broad panel of pathogenic bacteria and fungi.
Anticancer Screening: Evaluating its cytotoxicity against various cancer cell lines.
Antioxidant and Anti-inflammatory Assays: Determining its capacity to scavenge free radicals and inhibit inflammatory pathways.
Enzyme Inhibition Assays: Screening against a library of disease-relevant enzymes.
Should any significant activity be identified, subsequent studies would need to focus on identifying the specific cellular targets and elucidating the mechanism of action.
Exploration of Structure-Property Relationships for Emerging Technological Applications
Beyond potential biological applications, the unique structure of this compound may lend itself to various technological uses. The biphenyl unit is a common structural motif in liquid crystals and conjugated polymers, while the hydroxyl and alcohol groups can participate in polymerization reactions or act as reactive sites for surface modification.
Future research in this area should explore:
Polymer Chemistry: Investigating its use as a monomer for the synthesis of novel polyesters, polyethers, or epoxy resins with potentially unique thermal or mechanical properties.
Materials Science: Exploring its potential as a component in the development of photoresists, organic light-emitting diodes (OLEDs), or other electronic materials.
Surface Modification: Studying its ability to modify the surface properties of various substrates through chemical grafting.
A systematic investigation into how its chemical structure dictates its physical and chemical properties will be crucial for guiding its application in materials science.
Integration of Computational and Experimental Approaches for Predictive Understanding
In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties and behavior of this compound. nih.gov Density functional theory (DFT) calculations, for example, can be used to predict its molecular geometry, electronic structure, and spectroscopic signatures.
An integrated approach combining computational modeling and experimental validation will be highly beneficial. This could involve:
Predicting Reactivity: Using computational models to predict the most likely sites of reaction and to guide the design of synthetic pathways.
Simulating Biological Interactions: Employing molecular docking simulations to predict potential interactions with biological targets, thereby prioritizing experimental screening efforts.
Correlating Structure with Properties: Building computational models that can predict how modifications to the chemical structure will impact its physical and chemical properties.
By leveraging the predictive power of computational chemistry, researchers can more efficiently navigate the vast experimental landscape and accelerate the discovery of this compound's potential applications.
Q & A
What synthetic methodologies are recommended for preparing 4-(3-Hydroxyphenyl)benzyl alcohol, and how can reaction conditions be optimized?
Methodological Answer:
A primary route involves the reduction of 4-(3-hydroxyphenyl)benzaldehyde using sodium borohydride (NaBH₄) in ethanol at room temperature, yielding the target alcohol. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) may be employed for higher efficiency but require anhydrous conditions . To optimize yield, factors such as solvent polarity, temperature, and catalyst loading should be systematically tested. For example, a statistical experimental design (e.g., Yates pattern) can model interactions between variables like molar ratios, reaction time, and catalyst concentration, as demonstrated in benzylation reactions of phenolic compounds .
Which analytical techniques are critical for characterizing this compound and ensuring purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm structural integrity by identifying hydroxyl (-OH), aromatic protons, and methylene (-CH₂OH) groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Chromatography: HPLC or GC-MS assesses purity, particularly when synthesizing derivatives or detecting by-products (e.g., oxidation to aldehydes) .
- Infrared Spectroscopy (IR): Detects O-H stretching (~3200–3600 cm⁻¹) and aromatic C=C bonds (~1500 cm⁻¹) .
How can researchers resolve contradictions in reported reaction mechanisms for substituted benzyl alcohols?
Methodological Answer:
Discrepancies in oxidation or substitution pathways (e.g., competing aldehyde vs. carboxylic acid formation) require mechanistic validation. Techniques include:
- Kinetic Isotope Effects (KIE): Differentiate between rate-determining steps (e.g., hydride transfer vs. proton abstraction).
- Computational Modeling: Density Functional Theory (DFT) simulations predict transition states and intermediate stability .
- Controlled Reactivity Studies: Vary oxidizing agents (e.g., MnO₂ vs. TEMPO) to isolate preferred pathways .
What strategies improve yield in benzylation reactions involving phenolic substrates?
Methodological Answer:
Adopt a Design of Experiments (DoE) approach to identify critical parameters. For instance, in the benzylation of p-chlorophenol, optimal conditions (91.6% yield) were achieved at 130°C, a 4:1 molar ratio of phenol to benzyl alcohol, and 5% perchloric acid as catalyst . Similar principles apply to this compound synthesis:
- Temperature Control: Higher temps accelerate reaction but may degrade heat-sensitive substrates.
- Catalyst Screening: Acidic or enzymatic catalysts (e.g., lipases) can enhance regioselectivity .
How can the biological activity of this compound be evaluated in enzymatic assays?
Methodological Answer:
- Enzyme Inhibition Assays: Test interactions with targets like tyrosinase or cytochrome P450 using spectrophotometric methods (e.g., monitoring dopachrome formation for tyrosinase) .
- Molecular Docking: Predict binding affinity to receptors using software like AutoDock Vina, guided by structural analogs (e.g., 4-hydroxybenzyl alcohol’s antioxidant activity) .
- Metabolic Stability Studies: Assess pharmacokinetics via liver microsome assays, noting trifluoromethyl groups’ role in enhancing stability .
What safety protocols are essential for handling phenolic benzyl alcohols in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, particularly during high-temperature reactions .
- Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent oxidation .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How do electronic effects of substituents influence the reactivity of this compound?
Methodological Answer:
The hydroxyl group at the 3-position exerts electron-donating effects via resonance, activating the aromatic ring toward electrophilic substitution. Conversely, steric hindrance from bulky substituents (e.g., trifluoromethyl) may direct reactions to specific positions. Comparative studies with analogs like 4-(trifluoromethyl)benzyl alcohol reveal that electron-withdrawing groups reduce nucleophilicity, altering oxidation rates and product distributions .
What computational tools aid in predicting the NMR spectra of this compound derivatives?
Methodological Answer:
- Software: Tools like ACD/Labs NMR Predictor and ChemDraw simulate ¹H/¹³C shifts based on substituent effects. For example, trifluoromethyl groups deshield adjacent protons, shifting peaks downfield .
- Database Cross-Referencing: Compare predicted shifts with experimental data from PubChem or CAS Common Chemistry entries for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
